Bis-hema ipdi

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Bis-hema ipdi, chemically known as bis(hydroxyethyl methacrylate) isophorone diisocyanate copolymer, is a synthetic compound primarily used in the cosmetic and polymer industries. It belongs to a class of materials known as methacrylate monomers, which are characterized by their ability to polymerize and form stable, cross-linked structures. The compound is notable for its larger molecular structure compared to other methacrylates, which reduces its potential for skin penetration and sensitization, making it a safer alternative in nail products and adhesives .

The chemical formula for bis-hema ipdi is , indicating a complex structure that includes multiple functional groups conducive to polymer formation. This compound is often utilized to enhance the performance and safety of gel polishes and other cosmetic formulations .

The polymerization process involves the reaction of bis-hema ipdi with other monomers or oligomers, leading to the formation of cross-linked networks. This results in materials that exhibit enhanced mechanical properties, such as flexibility and resistance to wear, which are desirable in cosmetic applications .

The biological activity of bis-hema ipdi is an important consideration in its application. Unlike its smaller counterparts such as hydroxyethyl methacrylate, bis-hema ipdi demonstrates a significantly reduced potential for causing allergic reactions or skin irritation due to its larger molecular size. Studies indicate that it is less likely to penetrate biological tissues, thereby minimizing the risk of sensitization among users, particularly nail technicians who are frequently exposed to such compounds .

The synthesis of bis-hema ipdi typically involves the copolymerization of hydroxyethyl methacrylate with isophorone diisocyanate. This process can be conducted through several methods:

- One-Step Polymerization: Involves mixing all reactants simultaneously under controlled conditions (temperature and pressure) to initiate polymerization.

- Two-Step Polymerization: First synthesizes a pre-polymer from hydroxyethyl methacrylate and then reacts this pre-polymer with isophorone diisocyanate to form the final product.

Both methods require careful monitoring of reaction conditions to ensure optimal yield and properties of the final copolymer .

The distinctiveness of bis-hema ipdi lies in its larger molecular structure which contributes to lower sensitization risks while maintaining effective performance characteristics in various applications .

Precursor Reactants: Hydroxyethyl Methacrylate and Isophorone Diisocyanate

Hydroxyethyl Methacrylate Characteristics

Hydroxyethyl methacrylate serves as the primary hydroxyl-containing precursor in the synthesis of bis-hema ipdi [9]. This colorless viscous liquid monomer possesses the chemical formula H₂C=C(CH₃)CO₂CH₂CH₂OH and readily undergoes polymerization reactions [9]. The compound exhibits complete miscibility with water and ethanol, while its corresponding polymer demonstrates practical insolubility in common solvents [9]. The viscosity of hydroxyethyl methacrylate measures 0.0701 Pa·s at 20°C and decreases to 0.005 Pa·s at 30°C [9].

Hydroxyethyl methacrylate synthesis typically occurs through two primary routes: the reaction of methacrylic acid with ethylene oxide, or the esterification of methacrylic acid with a large excess of ethylene glycol [9]. Both synthetic pathways generate some quantity of ethylene glycol dimethacrylate as a byproduct, which functions as a crosslinking agent during subsequent polymerization processes [9]. The compound undergoes approximately 6% shrinkage during polymerization reactions [9].

Isophorone Diisocyanate Properties

Isophorone diisocyanate functions as the diisocyanate component in bis-hema ipdi synthesis [12]. This cycloaliphatic diisocyanate distinguishes itself through two reactive isocyanate groups that exhibit differential reactivity between primary and secondary NCO groups [12]. The compound appears as a transparent, slightly yellowish, low-viscosity liquid with a solidification point at -60°C and boiling point at 158°C [12].

The unique cycloaliphatic structure of isophorone diisocyanate confers heightened rigidity and notably elevated glass transition temperature to resulting products [12]. Semi-finished products containing NCO-terminated prepolymers exhibit low crystallization tendency, remaining in liquid state to facilitate processing [12]. The presence of methyl groups linked to the cyclohexane ring broadens isophorone diisocyanate compatibility with various resins and solvents [12].

| Property | Hydroxyethyl Methacrylate | Isophorone Diisocyanate |

|---|---|---|

| Physical State | Colorless viscous liquid [9] | Transparent, slightly yellow liquid [12] |

| Viscosity (20°C) | 0.0701 Pa·s [9] | Low viscosity [12] |

| Solidification Point | Not specified | -60°C [12] |

| Boiling Point | Not specified | 158°C [12] |

| Water Solubility | Complete miscibility [9] | Reactive with water |

| Functional Groups | Hydroxyl, methacrylate [9] | Two isocyanate groups [12] |

Polyaddition Reaction Mechanisms

Fundamental Polyaddition Process

The synthesis of bis-hema ipdi proceeds through a polyaddition reaction mechanism wherein monomers with different functional groups react to form macromolecules without splitting off byproducts [17]. This exothermic polyaddition reaction involves the formation of urethane linkages between the hydroxyl groups of hydroxyethyl methacrylate and the isocyanate groups of isophorone diisocyanate [17] [20].

The polyaddition mechanism follows the general equation: OCN-R-NCO + HO-R'-OH → -(O-OC-HN-R-NH-CO-O-R')n, where the diisocyanate reacts with the diol to form the polyurethane structure [20]. When an isocyanate reacts with an alcohol, a urethane bond forms according to the reaction: R-NCO + R'-OH → R-NH-CO-OR' [20].

Specific Reaction Pathway

The synthesis mechanism involves the preferential reaction of the NCO group on the straight chain of isophorone diisocyanate with the hydroxyl group in hydroxyethyl methacrylate [13]. This selectivity occurs due to the higher reactivity of substituents on the straight chain compared to those on the alicyclic chain [13]. The reaction results in the formation of urethane bonds (-NHCOO-) as evidenced by characteristic infrared absorption peaks at 1531 cm⁻¹ (-NH group) and 1714 cm⁻¹ (C=O group) [13].

Nuclear magnetic resonance spectroscopy confirms the successful reaction through characteristic signals at δ = 4.22 ppm corresponding to carbamate protons (-NHCOO), supporting the reaction between the isocyanate and hydroxyl groups [13]. The formation of bis-hema ipdi involves a two-step mechanism where both isocyanate groups of isophorone diisocyanate react with separate hydroxyethyl methacrylate molecules, creating a difunctional methacrylate monomer .

Catalytic Systems and Kinetic Control

Catalytic Systems

The synthesis of bis-hema ipdi typically employs dibutyltin dilaurate as the primary catalyst [13]. This organotin compound, with the formula (CH₃(CH₂)₁₀CO₂)₂Sn(CH₂CH₂CH₂CH₃)₂, appears as a colorless viscous and oily liquid [22]. Dibutyltin dilaurate functions effectively as a catalyst for polyurethane production from isocyanates and diols, facilitating the formation of urethane bonds [22].

The catalytic system typically incorporates dibutyltin dilaurate at concentrations of 0.5 weight percent relative to the combined mass of isophorone diisocyanate and hydroxyethyl methacrylate reactants [13]. Additional components include hydroquinone at 0.1 weight percent as an inhibitor to prevent premature polymerization of the methacrylate groups [13]. The reaction proceeds under nitrogen atmosphere at controlled temperatures, typically 50°C, with continuous magnetic stirring [13].

Kinetic Control Parameters

The kinetic control of bis-hema ipdi synthesis involves careful temperature management and reactant stoichiometry [13]. The molar ratio of hydroxyethyl methacrylate to isophorone diisocyanate typically ranges from 1.30:1 to ensure complete consumption of isocyanate groups [13]. The reaction temperature of 50°C provides optimal balance between reaction rate and product quality, with reaction times extending to 7 hours for complete conversion [13].

The reaction kinetics follow principles of step-growth polymerization, where the molecular weight increases gradually throughout the reaction period [28]. The polyaddition process exhibits characteristics of a self-sustaining reaction that remains relatively easily controlled [20]. Temperature control proves critical as the reaction generates heat, requiring careful monitoring to prevent thermal runaway conditions [17].

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Catalyst Concentration | 0.5 wt% dibutyltin dilaurate [13] | [13] |

| Inhibitor Concentration | 0.1 wt% hydroquinone [13] | [13] |

| Reaction Temperature | 50°C [13] | [13] |

| Molar Ratio (HEMA:IPDI) | 1.30:1 [13] | [13] |

| Reaction Time | 7 hours [13] | [13] |

| Atmosphere | Nitrogen [13] | [13] |

Purification Techniques and Yield Optimization

Purification Methods

The purification of bis-hema ipdi typically involves precipitation techniques using appropriate solvents . Diethyl ether serves as the primary precipitation solvent for removing unreacted monomers and byproducts from the final product . This highly volatile, flammable solvent with a boiling point of 34.6°C and density of approximately 0.713-0.716 g/cm³ at 20°C proves effective for precipitating the urethane dimethacrylate product [35].

The purification process begins with dissolution of the crude reaction mixture, followed by careful addition of diethyl ether to induce precipitation of the desired product . The precipitated bis-hema ipdi separates as a solid material that can be collected through filtration or centrifugation. Multiple precipitation cycles may be necessary to achieve the desired purity level, with each cycle removing additional impurities and unreacted starting materials .

Yield Optimization Strategies

Yield optimization in bis-hema ipdi synthesis focuses on several critical parameters including reactant stoichiometry, catalyst concentration, and reaction conditions [13]. The use of slight excess of hydroxyethyl methacrylate (molar ratio 1.30:1) ensures complete consumption of the more expensive isophorone diisocyanate component [13]. This stoichiometric approach minimizes the presence of unreacted isocyanate groups that could lead to side reactions or crosslinking during storage [13].

Solvent selection plays a crucial role in yield optimization, with ethyl acetate commonly employed at 40 weight percent concentration to facilitate mixing and heat transfer [13]. The solvent system must be carefully chosen to dissolve reactants while not interfering with the polyaddition reaction. Temperature control optimization involves maintaining consistent 50°C throughout the reaction period, as temperature fluctuations can lead to incomplete conversion or side product formation [13].

Advanced yield optimization techniques include monitoring the disappearance of isocyanate groups through infrared spectroscopy, allowing for real-time assessment of reaction progress [32]. The characteristic absorption peak at 2254 cm⁻¹ corresponding to the -N=C=O group provides quantitative information about conversion efficiency [13]. Complete disappearance of this peak indicates successful consumption of isocyanate functionality and formation of the desired urethane dimethacrylate product [13].

| Optimization Parameter | Standard Condition | Optimized Approach | Expected Yield Improvement |

|---|---|---|---|

| Molar Ratio Control | 1:1 HEMA:IPDI | 1.30:1 HEMA:IPDI [13] | Complete isocyanate consumption |

| Catalyst Loading | Variable | 0.5 wt% DBTDL [13] | Enhanced reaction rate |

| Solvent Concentration | Variable | 40 wt% ethyl acetate [13] | Improved mixing efficiency |

| Temperature Consistency | Variable | Maintained 50°C [13] | Reduced side reactions |

| Reaction Monitoring | Time-based | IR spectroscopy tracking [13] | Real-time optimization |

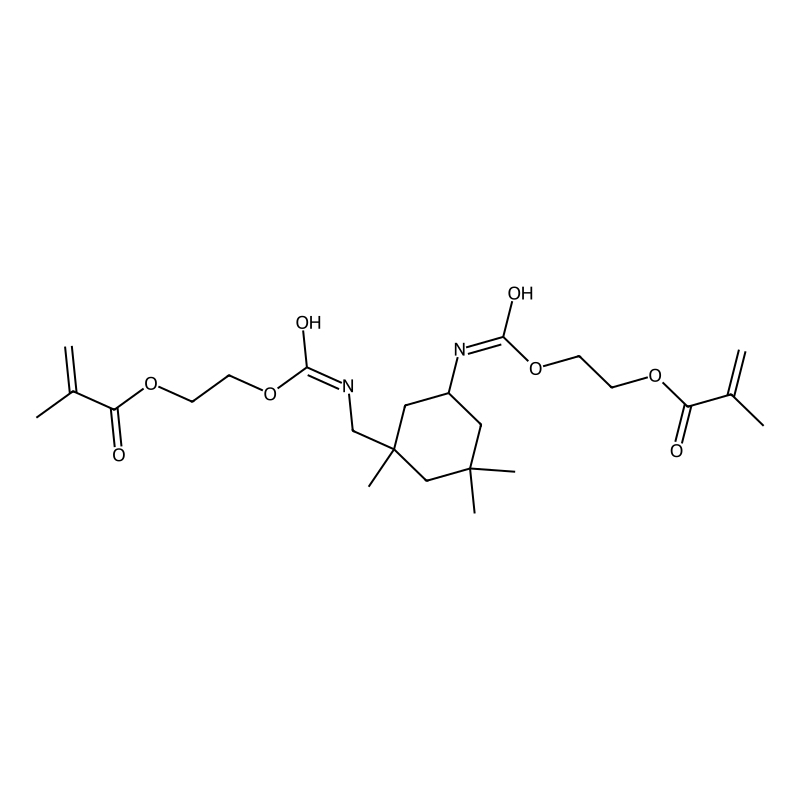

Bis-HEMA IPDI exhibits a complex three-dimensional molecular architecture characterized by its molecular formula C₂₄H₃₈N₂O₈ and molecular weight of 482.57 g/mol [2]. The compound presents a mixed stereochemistry configuration with two undefined stereocenters, indicating the presence of chiral elements within the molecular framework [3] [4]. The stereochemical complexity arises from the isophorone diisocyanate core, which contains a cyclohexane ring system with methyl substituents at specific positions creating asymmetric carbon centers [2].

The molecular geometry is dominated by the central isophorone-derived cyclohexyl core that adopts a chair conformation, as evidenced by crystallographic studies of related compounds [5]. This six-membered ring serves as the central structural element connecting two urethane linkages that extend outward to terminate in methacrylate functional groups [2]. The geometric arrangement features bond angles characteristic of tetrahedral carbon centers, with C-C-C angles approximating 109.5° within the cyclohexyl framework [6].

The molecular structure incorporates fifteen rotatable bonds, contributing to significant conformational flexibility [6]. This rotational freedom allows the molecule to adopt multiple conformational states, particularly around the urethane linkages and the ethylene glycol spacers connecting the urethane groups to the methacrylate termini [2]. The rotatable bond count of fifteen indicates substantial molecular flexibility, which influences both the physical properties and polymerization behavior of the compound [6].

Spectroscopic Analysis (Fourier Transform Infrared, Nuclear Magnetic Resonance, Raman)

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the structural features of bis-HEMA IPDI [7] [8]. The nitrogen-hydrogen stretching vibration appears at 3336 cm⁻¹, indicating the presence of urethane functional groups with hydrogen bonding capabilities [9]. The carbonyl stretching vibration of the urethane linkage manifests at 1716 cm⁻¹, providing evidence for the successful formation of the urethane bond between the isophorone diisocyanate core and the hydroxyethyl methacrylate terminals [7] [9].

The methacrylate functional groups exhibit distinct spectroscopic signatures, with carbon-carbon double bond stretching appearing at 1636 cm⁻¹ and the corresponding bending vibration observed at 815 cm⁻¹ [9]. These peaks serve as diagnostic markers for the polymerizable methacrylate groups and are commonly monitored during photopolymerization studies to determine degree of conversion [7] [10]. Additional characteristic absorptions include nitrogen-hydrogen bending at 1594 cm⁻¹, carbon-nitrogen stretching at 1020 cm⁻¹, and methylene bending vibrations at 1447 cm⁻¹ [9].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns [7] [11]. The methacrylate vinyl protons appear in the diagnostic region between 5.5 and 6.2 parts per million, confirming the presence of polymerizable double bonds at the molecular termini [7] [11]. Urethane nitrogen-hydrogen protons resonate between 4.5 and 5.5 parts per million, often appearing as broad signals due to hydrogen bonding interactions and chemical exchange processes [12] [11].

The cyclohexyl protons of the isophorone core generate complex multipicity patterns between 1.0 and 2.5 parts per million, reflecting the stereochemical environment and conformational preferences of the six-membered ring system [11]. Carbon-13 nuclear magnetic resonance spectroscopy reveals carbonyl carbon signals between 166 and 177 parts per million, with distinct chemical shifts for the methacrylate and urethane carbonyl environments [7] [13].

Raman Spectroscopy

Raman spectroscopy serves as a complementary vibrational technique offering enhanced sensitivity for monitoring polymerization kinetics [14] [10]. The carbon-carbon double bond stretching mode at 1636 cm⁻¹ provides excellent signal quality for quantitative determination of degree of conversion during photopolymerization processes [14] [10]. Raman spectroscopy proves particularly valuable for in situ monitoring of curing reactions, as it shows reduced interference from water and other solvents compared to infrared spectroscopy [10].

Crystallographic and Conformational Studies

Limited crystallographic data exists for bis-HEMA IPDI itself due to its tendency to exist as an amorphous solid at room temperature [2] [3]. However, structural insights can be derived from related compounds and computational modeling approaches [5] [15]. The isophorone diisocyanate core adopts a preferred chair conformation for the cyclohexyl ring, with the two isocyanate-derived substituents occupying axial and equatorial positions [5].

Conformational analysis reveals that the molecule exhibits significant flexibility around the urethane linkages and the ethylene glycol spacers [2]. The rotational barriers around these bonds are relatively low, allowing for rapid interconversion between conformational states at ambient temperature [15]. This conformational mobility contributes to the material properties of the polymer, including its glass transition temperature and mechanical flexibility [7] [13].

The hydrogen bonding capabilities of the urethane groups influence both intermolecular and intramolecular conformational preferences [7] [13]. Intramolecular hydrogen bonding between urethane groups can stabilize specific conformations, while intermolecular hydrogen bonding affects crystallization behavior and physical crosslinking in the solid state [16] [13].

Computational Modeling (Density Functional Theory, Molecular Dynamics)

Density functional theory calculations have been employed to investigate the electronic structure and conformational preferences of bis-HEMA IPDI and related urethane dimethacrylates [16] [15]. These computational studies reveal that the lowest energy conformations correspond to structures where the urethane groups adopt planar or near-planar geometries, facilitating optimal orbital overlap and hydrogen bonding interactions [16] [15].

The theoretical crosslink density has been calculated as 4.14 mol/kg based on the concentration of polymerizable double bonds [7] [17]. This parameter provides insight into the potential network structure that forms upon polymerization and correlates with mechanical properties such as modulus and hardness [7] [17]. Computational analysis indicates that the relatively high crosslink density contributes to the superior mechanical properties observed for bis-HEMA IPDI compared to traditional dental monomers [7] [17].

Molecular dynamics simulations have been utilized to investigate the dynamics of polymer chains and the role of urethane linkages in providing flexibility while maintaining structural integrity [18] [19]. These studies demonstrate that the urethane groups act as flexible hinges that allow for stress distribution and energy dissipation within the polymer network [18] [19]. The simulations also reveal the importance of hydrogen bonding in stabilizing the polymer structure and contributing to its mechanical properties [13] [19].